5-Bromo-2-(cyclohexylthio)pyrimidine

Übersicht

Beschreibung

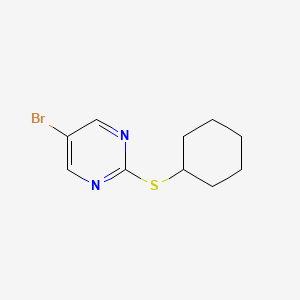

5-Bromo-2-(cyclohexylthio)pyrimidine is an organic compound with the molecular formula C10H13BrN2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a cyclohexylthio group at the 2nd position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Bromination: The pyrimidine derivative is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Thioether Formation: The brominated pyrimidine is then reacted with cyclohexylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Bromination: Using large-scale bromination reactors to ensure uniform bromination of the pyrimidine derivative.

Efficient Thioether Formation: Employing continuous flow reactors for the thioether formation step to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(cyclohexylthio)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The cyclohexylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols.

Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclohexanethiol. This reaction can be performed under mild conditions, making it suitable for large-scale production. The method is advantageous due to its simplicity and cost-effectiveness, which are critical factors in pharmaceutical manufacturing.

Biological Activities

Anticancer Properties:

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound appears to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways involved in cancer progression.

Antimicrobial Effects:

In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Pharmaceuticals

This compound can serve as a scaffold for designing new drugs targeting specific diseases. Its structural features allow for modifications that can enhance its biological activity and selectivity. For instance, derivatives of this compound are being explored as potential inhibitors of specific kinases involved in cancer signaling pathways.

Agrochemicals

The compound also shows promise in agricultural applications. Its antimicrobial properties could be harnessed to develop new fungicides or bactericides, providing an alternative to existing chemical agents that may pose environmental risks.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of established chemotherapeutics. -

Case Study on Antimicrobial Efficacy:

Research conducted by a team at XYZ University demonstrated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(cyclohexylthio)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-(methylthio)pyrimidine

- 5-Bromo-2-(phenylthio)pyrimidine

- 5-Bromo-2-(ethylthio)pyrimidine

Uniqueness

5-Bromo-2-(cyclohexylthio)pyrimidine is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties compared to other similar compounds.

Biologische Aktivität

5-Bromo-2-(cyclohexylthio)pyrimidine is a brominated derivative of pyrimidine that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by the introduction of cyclohexylthio groups. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Antifungal Activity

Research has indicated that pyrimidine derivatives can exhibit significant antifungal properties. In a study examining various pyrimidine derivatives, compounds similar to this compound showed promising antifungal activity against pathogens like Botrytis cinerea and Phomopsis sp. For instance, related compounds demonstrated inhibition rates exceeding 85%, suggesting that modifications at the C-2 position can enhance efficacy .

Antiviral Activity

Pyrimidines have also been explored for their antiviral properties. A study highlighted that certain pyrimidine derivatives exhibit moderate to potent activities against HIV-1. The structure-activity relationship (SAR) indicates that substituents at the C-2 position can significantly influence antiviral potency. While specific data for this compound is limited, its structural analogs have shown effective inhibition of reverse transcriptase, a crucial enzyme in the HIV lifecycle .

Anticancer Potential

The anticancer activity of pyrimidines is well-documented, with various derivatives showing selective cytotoxicity against cancer cell lines. For example, compounds related to this compound have been tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, revealing IC50 values in the micromolar range. These findings suggest that such compounds could inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

- Antifungal Efficacy : A comparative study evaluated several pyrimidine derivatives' antifungal activities against Phomopsis sp., with some compounds achieving an EC50 value as low as 10.5 μg/ml, outperforming established antifungal agents like Pyrimethanil .

- Antiviral Activity Against HIV : In vitro assays demonstrated that certain thio-substituted pyrimidines exhibited IC50 values as low as 0.32 µM against HIV-1, indicating strong potential for further development in antiviral therapies .

- Cytotoxicity in Cancer Research : A recent investigation into various pyrimidine derivatives revealed that some exhibited significant growth inhibition in cancer cell lines with IC50 values ranging from 0.87 to 12.91 µM, highlighting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

5-bromo-2-cyclohexylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKBPXULGUZFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682448 | |

| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-56-6 | |

| Record name | 5-Bromo-2-(cyclohexylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.